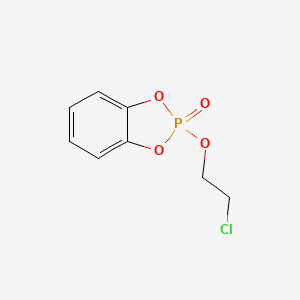
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is an organophosphorus compound with a unique structure that includes a benzodioxaphosphol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of diethylene glycol with hydrogen chloride. This reaction produces 2-(2-chloroethoxy)ethanol, which can then be further reacted with appropriate reagents to form the desired benzodioxaphosphol ring . The reaction conditions often include the use of solvents such as aliphatic chlorinated hydrocarbons, aliphatic ethers, or aromatic hydrocarbons to extract and purify the product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale reactions using similar synthetic routes. The process is optimized to ensure high yield and purity, often involving distillation and other purification techniques to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid to form corresponding acids.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an alkylating agent, modifying biomolecules and affecting their function. This mechanism is particularly relevant in its use as an intermediate in drug synthesis, where it contributes to the pharmacological properties of the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Chloroethoxy)ethanol: A simpler compound with similar chemical properties and uses.
2-[2-(2-Chloroethoxy)ethoxy]ethanol: Another related compound with extended ethoxy chains.
Uniqueness
2-(2-Chloroethoxy)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its benzodioxaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
61404-66-8 |
|---|---|
Molekularformel |
C8H8ClO4P |
Molekulargewicht |
234.57 g/mol |
IUPAC-Name |
2-(2-chloroethoxy)-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C8H8ClO4P/c9-5-6-11-14(10)12-7-3-1-2-4-8(7)13-14/h1-4H,5-6H2 |
InChI-Schlüssel |
VSVFSXXFULJJOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)OP(=O)(O2)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


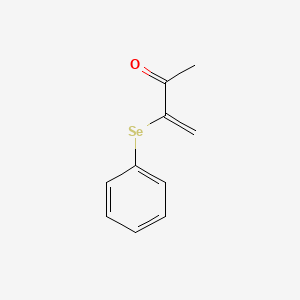
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
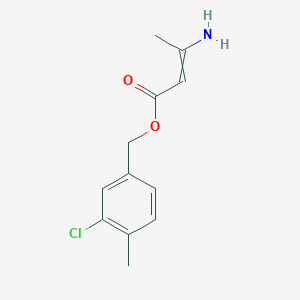
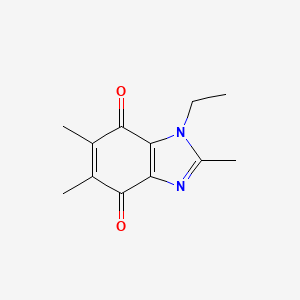
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
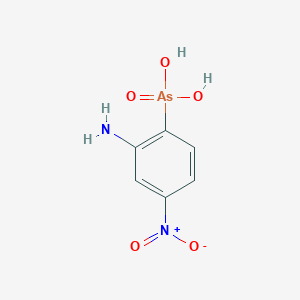
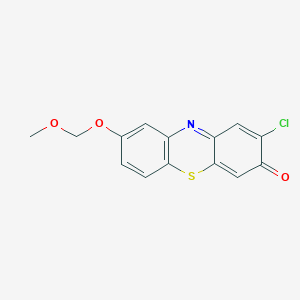


![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
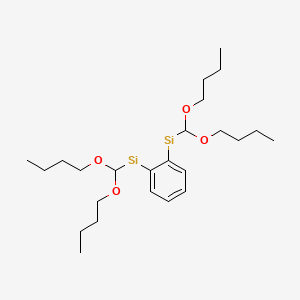
![1-[2-([1,1'-Biphenyl]-4-yl)hexyl]-1H-imidazole](/img/structure/B14584066.png)
![3-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[2,1-d][1,2]oxazole](/img/structure/B14584079.png)
